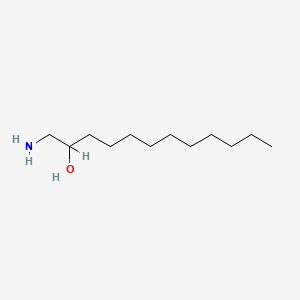
1-Aminododecan-2-ol
Overview
Description
1-Aminododecan-2-ol is an organic compound with the molecular formula C12H27NO. It is a type of amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) on a dodecane backbone.
Preparation Methods
1-Aminododecan-2-ol can be synthesized through various methods. One common synthetic route involves the reduction of 1-nitrododecane, which is then followed by the hydrolysis of the resulting intermediate. Another method includes the reaction of dodecanal with ammonia, followed by reduction .
In industrial settings, the production of this compound often involves the catalytic hydrogenation of dodecanenitrile. This process is typically carried out under high pressure and temperature conditions, using a metal catalyst such as palladium or nickel .
Chemical Reactions Analysis
1-Aminododecan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reaction conditions and reagents used.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Acylation: The amino group can undergo acylation to form amides
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and acyl chlorides for acylation .
Scientific Research Applications
1-Aminododecan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Aminododecan-2-ol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to bioactive molecules that modulate cellular processes. For example, it can be converted into sphingosine, which plays a crucial role in cell signaling and apoptosis .
Comparison with Similar Compounds
1-Aminododecan-2-ol can be compared with other similar compounds, such as:
1-Aminododecane: Lacks the hydroxyl group, making it less versatile in chemical reactions.
2-Amino-1-dodecanol: Similar structure but with the amino group at a different position, affecting its reactivity and applications.
1,2-Dodecanediol: Contains two hydroxyl groups, making it more hydrophilic and suitable for different applications
These comparisons highlight the unique properties of this compound, such as its dual functionality, which makes it valuable in various fields of research and industry.
Properties
IUPAC Name |
1-aminododecan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12,14H,2-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXJLJIOHUCFAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetamide, n-[4-[(difluoromethyl)thio]phenyl]-](/img/structure/B6320117.png)
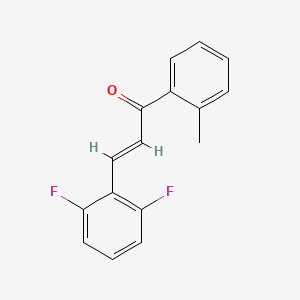
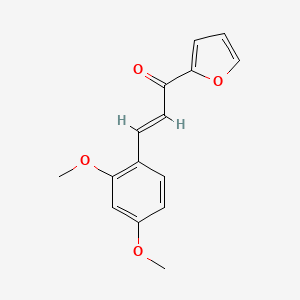
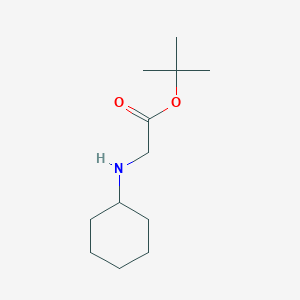
![Benzene, 1,2,3,4,5-pentafluoro-6-[3-(trimethoxysilyl)propyl]-](/img/structure/B6320144.png)
![1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95%](/img/structure/B6320146.png)
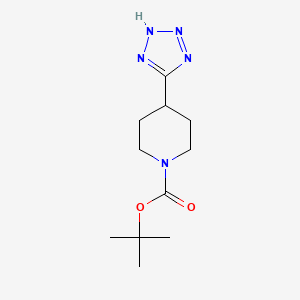
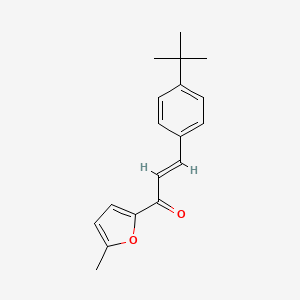
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B6320162.png)
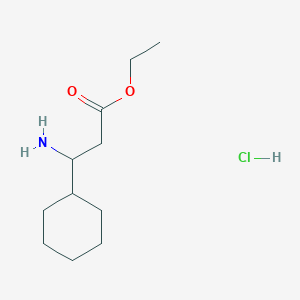
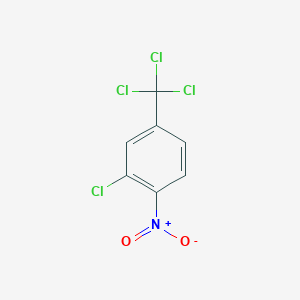
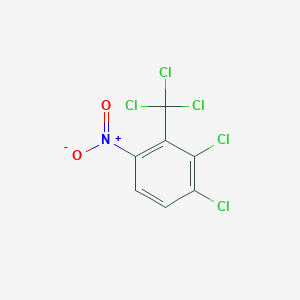
![2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320198.png)

